molecular formula C8H9BrO B123926 3-Methoxybenzyl bromide CAS No. 874-98-6

3-Methoxybenzyl bromide

Cat. No. B123926
Key on ui cas rn: 874-98-6
M. Wt: 201.06 g/mol
InChI Key: ZKSOJQDNSNJIQW-UHFFFAOYSA-N
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Patent
US09187583B2

Procedure details

To a solution of 122 g (1.0 mol) of 1-methoxy-3-methylbenzene in 900 ml of CCl4, 178 g (1.0 mol) of NBS and 1.0 g of (PhCO2)2 were added at room temperature. This mixture was refluxed for 3 h, cooled to room temperature, and the formed succinimide was filtered off. Succinimide was additionally washed by 2×150 ml of CCl4. The combined filtrate was evaporated to dryness, and the residue was distilled in vacuum, b.p. 112-125° C./8 mm Hg. This procedure gave 152.5 g of 1-(bromomethyl)-3-methoxybenzene contaminated with ca. 25% of the isomeric product, i.e. 1-bromo-4-methoxy-2-methylbenzene.
Quantity
122 g
Type
reactant
Reaction Step One
Name
Quantity
178 g
Type
reactant
Reaction Step One
[Compound]
Name
(PhCO2)2
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[CH:4]=1.C1C(=O)N([Br:17])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:17][CH2:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1

Inputs

Step One
Name
Quantity
122 g
Type
reactant
Smiles
COC1=CC(=CC=C1)C
Name
Quantity
178 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
(PhCO2)2
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the formed succinimide was filtered off
WASH
Type
WASH
Details
Succinimide was additionally washed by 2×150 ml of CCl4
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuum, b.p. 112-125° C./8 mm Hg

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 152.5 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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